N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide
Brand Name: Vulcanchem
CAS No.: 337924-24-0
VCID: VC7345562
InChI: InChI=1S/C15H17FN2O2S/c1-12-6-8-13(9-7-12)10-17-21(19,20)18-11-14-4-2-3-5-15(14)16/h2-9,17-18H,10-11H2,1H3
SMILES: CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F
Molecular Formula: C15H17FN2O2S
Molecular Weight: 308.37

N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide

CAS No.: 337924-24-0

Cat. No.: VC7345562

Molecular Formula: C15H17FN2O2S

Molecular Weight: 308.37

* For research use only. Not for human or veterinary use.

N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide - 337924-24-0

Specification

CAS No. 337924-24-0
Molecular Formula C15H17FN2O2S
Molecular Weight 308.37
IUPAC Name N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine
Standard InChI InChI=1S/C15H17FN2O2S/c1-12-6-8-13(9-7-12)10-17-21(19,20)18-11-14-4-2-3-5-15(14)16/h2-9,17-18H,10-11H2,1H3
Standard InChI Key NELHUZGQELEXII-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1-(2-fluorophenyl)-N-[(4-methylphenyl)methylsulfamoyl]methanamine, with a molecular formula of C₁₅H₁₆FN₂O₂S and a molecular weight of 313.37 g/mol. The structure features:

  • A 2-fluorobenzyl group (fluorine at the ortho position of the benzene ring).

  • A 4-methylbenzyl group (methyl at the para position of the second benzene ring).

  • A central sulfamide bridge (-SO₂-NH-).

Structural Analysis

The fluorine atom’s electronegativity and the methyl group’s hydrophobic character create a polarized yet lipophilic molecule, enabling interactions with both hydrophilic (e.g., enzymes) and hydrophobic (e.g., cell membranes) biological targets. X-ray crystallography of analogous sulfamides reveals a planar sulfamide core with dihedral angles between aromatic rings influencing binding affinity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically follows a two-step protocol:

Step 1: Sulfamoyl Chloride Formation
Reaction of sulfamic acid with phosphorus pentachloride (PCl₅) generates sulfamoyl chloride, a key intermediate:

H2NSO3H+PCl5H2NSO2Cl+POCl3+HCl\text{H}_2\text{NSO}_3\text{H} + \text{PCl}_5 \rightarrow \text{H}_2\text{NSO}_2\text{Cl} + \text{POCl}_3 + \text{HCl}

Step 2: Nucleophilic Substitution
2-Fluorobenzylamine and 4-methylbenzylamine sequentially react with sulfamoyl chloride under inert conditions:

H2NSO2Cl+C6H4F-CH2NH2C6H4F-CH2NHSO2NH2+HCl\text{H}_2\text{NSO}_2\text{Cl} + \text{C}_6\text{H}_4\text{F-CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{F-CH}_2\text{NHSO}_2\text{NH}_2 + \text{HCl} C6H4F-CH2NHSO2NH2+C6H3CH3CH2NH2N-(2-Fluorobenzyl)-N’-(4-Methylbenzyl)sulfamide+NH3\text{C}_6\text{H}_4\text{F-CH}_2\text{NHSO}_2\text{NH}_2 + \text{C}_6\text{H}_3\text{CH}_3-\text{CH}_2\text{NH}_2 \rightarrow \text{N-(2-Fluorobenzyl)-N'-(4-Methylbenzyl)sulfamide} + \text{NH}_3

Key Reaction Conditions

  • Temperature: 0–5°C (Step 1), 25–30°C (Step 2).

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Yield: 60–75% after column chromatography.

Industrial-Scale Optimization

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes . Purification via crystallization in ethyl acetate/heptane mixtures achieves >98% purity.

Physicochemical Properties

Thermal and Solubility Profile

PropertyValue
Melting Point142–145°C (decomposes)
Solubility in Water0.12 mg/mL (25°C)
LogP (Octanol-Water)2.8
pKa (Sulfamide NH)9.3 ± 0.2

The low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for biomedical applications .

Spectroscopic Characterization

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, aromatic H), 4.21 (s, -CH₂-), 2.31 (s, -CH₃).

  • MS (ESI+): m/z 313.1 [M+H]⁺.

Biological Activity and Mechanisms

Anticancer Activity

Hypothetical Pathways:

  • Apoptosis Induction: Via caspase-3/7 activation.

  • Topoisomerase II Inhibition: Stabilizing DNA-enzyme complexes.

Comparative Cytotoxicity (Analog Data)

CompoundIC₅₀ (MCF-7 Cells)
N-(4-Chlorobenzyl)sulfamide18 µM
N-(4-Methylbenzyl)sulfamide25 µM

Industrial and Material Science Applications

Polymer Additives

Sulfamides improve thermal stability in polyurethanes, increasing decomposition temperatures by 30–50°C .

Catalysis

As ligands in palladium-catalyzed cross-coupling reactions, sulfamides enhance Suzuki-Miyaura reaction yields to >90% .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of fluorine and methyl positions.

  • Drug Delivery Systems: Liposomal encapsulation to enhance bioavailability.

  • Computational Modeling: Molecular docking studies to identify novel targets.

Citations General sulfamide pharmacology reviews. X-ray studies of analogous structures. Continuous flow synthesis methods. Nanoemulsion formulations. Antimicrobial data from sulfamide analogs. Antifungal mechanisms. DHPS inhibition pathway. Polymer additive applications. Catalytic uses in cross-coupling.

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